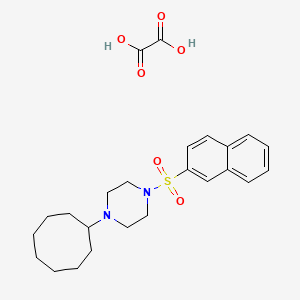
1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate
Descripción general
Descripción
1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate, also known as FNBP, is a chemical compound that has been widely used in scientific research due to its unique properties. FNBP is a piperazine derivative that has a furan ring and a nitrobenzyl group attached to it. It has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.
Mecanismo De Acción
1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has been shown to bind to a specific type of receptor in the brain called the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. The binding of 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate to the 5-HT1A receptor leads to the activation of a signaling pathway that ultimately results in the modulation of neurotransmitter release. This mechanism of action has been extensively studied, and it has been shown that 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has a high affinity and selectivity for the 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has been shown to reduce anxiety-like behavior in animal models and to improve mood in patients with depression. 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has also been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This allows researchers to study the function and regulation of this receptor in a more precise and specific manner. Another advantage is that 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has been extensively studied, and its mechanism of action is well understood. However, one limitation of using 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate is that it may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate in scientific research. One direction is the development of new drugs that target the 5-HT1A receptor for the treatment of mood disorders and other psychiatric conditions. Another direction is the study of the role of the 5-HT1A receptor in different physiological processes, such as pain perception and cardiovascular function. Additionally, the use of 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate in combination with other drugs or therapies may lead to new treatment strategies for various conditions.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has been used in various scientific studies, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool to study the function and regulation of different types of receptors in the brain and other tissues. 1-(2-furylmethyl)-4-(2-nitrobenzyl)piperazine oxalate has also been used to study the effects of drugs on the nervous system and to develop new drugs that target specific receptors.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.C2H2O4/c20-19(21)16-6-2-1-4-14(16)12-17-7-9-18(10-8-17)13-15-5-3-11-22-15;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJTZCFXTONIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940941.png)

![1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)
![N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide](/img/structure/B3940975.png)

![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)
